Diethyl 2-methylpyridine-3,5-dicarboxylate

Lipophilicity Chromatography Method Development

Generic pyridine-3,5-dicarboxylates compromise stereochemical control in Hantzsch syntheses. This 2-methyl analog solves this by introducing C2/C6 ring asymmetry, enabling construction of chiral DHP libraries for calcium channel SAR studies. It provides a clean aromatic ¹H-NMR handle (δ ~8.8 ppm) for reaction monitoring without internal standards. Its intermediate XLogP3 (1.7) predicts predictable RP-HPLC elution between unsubstituted and 2,6-dimethyl analogs, aiding purity method development.

Molecular Formula C12H15NO4
Molecular Weight 237.25 g/mol
CAS No. 13602-96-5
Cat. No. B13916195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-methylpyridine-3,5-dicarboxylate
CAS13602-96-5
Molecular FormulaC12H15NO4
Molecular Weight237.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(N=C1)C)C(=O)OCC
InChIInChI=1S/C12H15NO4/c1-4-16-11(14)9-6-10(8(3)13-7-9)12(15)17-5-2/h6-7H,4-5H2,1-3H3
InChIKeyMZRQYDOKBVAAOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-Methylpyridine-3,5-Dicarboxylate: Compound Overview


Diethyl 2-methylpyridine-3,5-dicarboxylate (CAS 13602-96-5) is a trisubstituted pyridine derivative bearing ethoxycarbonyl groups at ring positions 3 and 5, and a single methyl substituent at position 2 [1]. With a molecular formula of C₁₂H₁₅NO₄ and a molecular weight of 237.25 g·mol⁻¹, this compound occupies a distinct structural niche between the fully unsubstituted pyridine-3,5-dicarboxylate scaffold and the symmetrically 2,6-dimethyl-substituted analog . It is primarily utilized as a research intermediate in the synthesis of 1,4-dihydropyridine (DHP) derivatives via Hantzsch-type condensation–oxidation sequences and related heterocyclic chemistries [2]. It is important to acknowledge upfront that primary literature containing direct, quantitative head-to-head comparisons between this specific compound and its closest structural analogs is sparse; consequently, the differentiation evidence assembled in this guide draws substantively on class-level inference from well-established reaction mechanisms and cross-study comparisons of independently reported physicochemical data.

Hantzsch DHP synthesis intermediate — single 2‑methyl asymmetry enables chiral C‑4 DHP libraries.
NMR monitoring handle — one aromatic proton provides clean quantitative reaction tracking.
Predictable chromatographic behaviour — intermediate lipophilicity supports method development.

Diethyl 2-Methylpyridine-3,5-Dicarboxylate: Non-Interchangeability with Analogs


The single 2-methyl substituent on the pyridine ring of this compound introduces a structurally meaningful asymmetry that distinguishes it from both the 2,6-dimethyl-substituted symmetric analog (CAS 1149-24-2) and the unsubstituted parent (CAS 4591-56-4). This asymmetry has concrete consequences: (i) the compound possesses a measurable, intermediate computed lipophilicity (XLogP3 = 1.7) versus its two closest structural neighbors [1], (ii) it displays a single aromatic proton resonance in its ¹H-NMR spectrum, providing a clean spectroscopic handle absent in the fully substituted 2,6-dimethyl analog [2], and (iii) most critically, the 2-methyl group eliminates the C₂–C₆ symmetry that would otherwise preclude the formation of a chiral center at C-4 during Hantzsch dihydropyridine synthesis, making this compound a strategically important intermediate for generating asymmetric DHP libraries [3]. Generic substitution—i.e., procuring whichever pyridine-3,5-dicarboxylate is cheapest or most available—therefore risks compromising reaction outcomes, analytical traceability, and downstream stereochemical control in ways that are quantifiable and avoidable.

Attribute
Target (2‑methyl)
2,6‑Dimethyl analog
Ring asymmetry
Enables chiral C‑4 DHP synthesis
Symmetry prevents chiral C‑4; limits library scope
Aromatic ¹H‑NMR signal
Single isolated singlet (~δ 8.8 region)
No aromatic proton; reaction monitoring requires alternative methods
Lipophilicity range
Intermediate (computed XLogP3 1.7)
Higher lipophilicity may shift HPLC retention and extraction behaviour
Melting point
62–64.5 °C; moderate solid-state stability
70–75 °C; higher thermal stability but elevated drying may be needed

Diethyl 2-Methylpyridine-3,5-Dicarboxylate vs. Analogs: Comparative Evidence


Lipophilicity vs. Structural Analogs

The computed lipophilicity (XLogP3) of the target compound positions it at an intermediate value of 1.7, falling between the more lipophilic symmetric 2,6-dimethyl analog (XlogP = 2.10) and the less lipophilic unsubstituted pyridine-3,5-dicarboxylate diester (LogP = 1.73) [1][2][3]. This 0.40 log-unit difference relative to the 2,6-dimethyl analog translates to an approximately 2.5-fold difference in theoretical octanol–water partition coefficient, which is sufficient to alter reversed-phase HPLC retention times and liquid–liquid extraction efficiencies in a predictable and practically relevant manner. For laboratories optimizing separation conditions or conducting biphasic reactions, this intermediate lipophilicity can be a decisive selection factor.

Lipophilicity
Reported
ΔXLogP ≈ 0.40 vs. 2,6‑dimethyl analog
Supports predictable reversed‑phase retention ordering.
Computed values from different algorithmic sources; cross‑study comparison.
Lipophilicity Chromatography Method Development

Melting Point and Solid-State Handling vs. Analogs

The target compound exhibits a melting range of approximately 62.0–64.5 °C (335.15–337.65 K), as recorded in the DETHERM thermophysical properties database, which curates multiple independent experimental determinations [1]. This melting range is situated between that of the unsubstituted pyridine-3,5-dicarboxylate diester (49–53 °C) and the symmetric 2,6-dimethyl analog (70–75 °C, with authoritative CAS Common Chemistry listing 70–72 °C) [2]. The approximately 8–10 °C elevation relative to the unsubstituted analog and roughly 8–10 °C depression relative to the 2,6-dimethyl analog confer intermediate crystallinity that can affect recrystallization solvent selection, solid-state stability at ambient laboratory temperatures, and ease of handling during weighing and formulation.

Melting point
Reported
62.0–64.5 °C (3 independent entries)
Intermediate solid‑state behaviour aids recrystallisation workflow.
DETHERM compilation; not a single‑laboratory head‑to‑head study.
Melting Point Crystallization Purification

¹H-NMR Aromatic Proton for Reaction Monitoring

Owing to the specific substitution pattern of the target compound—ester groups at C-3 and C-5 and a single methyl group at C-2—the pyridine ring bears exactly one aromatic proton (at C-4 or C-6, depending on numbering convention). This proton is predicted to resonate as a distinct singlet at approximately δ 8.8 ppm in the ¹H-NMR spectrum, in a region largely free of interfering signals from the ester ethyl groups and the 2-methyl substituent [1]. In contrast, the symmetric 2,6-dimethyl analog (CAS 1149-24-2) possesses no aromatic protons whatsoever, eliminating this convenient spectroscopic handle. The unsubstituted analog (CAS 4591-56-4) presents two aromatic protons, resulting in a more complex splitting pattern. This single-proton signature allows for unambiguous, quantitative reaction monitoring (e.g., tracking the disappearance of starting material during DHP oxidation) and rapid purity assessment by simple integration without the need for internal standards [2].

¹H‑NMR handle
Class‑level inference
One aromatic proton, predicted singlet at δ ~8.8
Enables simple quantitative reaction monitoring by integration.
Predicted from general pyridine NMR principles; experimental spectrum of target not located.
NMR Spectroscopy Reaction Monitoring Quality Control

Asymmetry Enabling Chiral Dihydropyridine Synthesis

In the Hantzsch dihydropyridine synthesis, condensation of an aldehyde with two equivalents of a β-ketoester and ammonia yields a 1,4-dihydropyridine intermediate, which can subsequently be oxidized to the corresponding pyridine-3,5-dicarboxylate [1]. When the pyridine-3,5-dicarboxylate product is itself used as a precursor for further DHP synthesis (e.g., via reduction or re-functionalization), the presence of a single substituent at C-2 (methyl) combined with an unsubstituted C-6 position breaks the intrinsic C₂–C₆ symmetry of the ring. This asymmetry is a necessary structural precondition for introducing a stereogenic center at C-4 of the DHP scaffold—a feature exploited extensively in the development of enantiomerically pure calcium channel blockers such as amlodipine and nicardipine [2]. The symmetric 2,6-dimethyl analog, by contrast, cannot generate a chiral DHP derivative via C-4 substitution alone, restricting its utility in stereoselective medicinal chemistry programs.

Chiral DHP precursor
Class‑level inference
Asymmetric C₂/C₆ substitution enables C‑4 stereogenic centre in downstream DHP products.
Supports stereoselective DHP library synthesis.
Inferred from Hantzsch mechanism and DHP SAR; experimental confirmation for this compound not identified.
Asymmetric Synthesis Chirality Dihydropyridine Medicinal Chemistry

Purity and Storage Specifications

Commercially, the target compound is routinely offered at a minimum purity of 98% (HPLC or GC) by multiple independent chemical suppliers, with recommended storage at 2–8 °C in sealed, dry conditions . The diethyl 2,6-dimethyl analog (CAS 1149-24-2) is also commonly specified at ≥98% purity and stored under similar conditions, though its higher melting point (≥70 °C) confers inherently greater solid-state stability at ambient temperatures [1]. The unsubstituted analog (CAS 4591-56-4) is typically stored at room temperature but has a lower melting point that can complicate handling in warm environments. While these purity benchmarks do not themselves constitute a differentiating factor, they establish a procurement baseline: the target compound matches the purity grade of its most common analog while offering the asymmetric structural advantage described in the preceding evidence items.

Purity & storage
Specification review
≥98% (HPLC/GC); storage at 2–8 °C, sealed dry
Equivalent purity grade to common analogs; refrigerated storage required.
Vendor datasheets; lot‑specific verification recommended.
Purity Specification Storage Condition Procurement

Diethyl 2-Methylpyridine-3,5-Dicarboxylate: Research and Industrial Applications


Chiral DHP Libraries for Calcium Channel Modulators

The C₂/C₆ ring asymmetry conferred by the single 2-methyl substituent makes this compound the preferred pyridine-3,5-dicarboxylate precursor for constructing chiral DHP scaffolds (Section 3, Evidence Item 4). Medicinal chemistry programs targeting L-type or N-type calcium channels—where stereochemistry at the DHP C-4 position is pharmacologically critical—can leverage this asymmetry to generate enantiomerically enriched compound libraries for structure–activity relationship (SAR) studies [1]. The symmetric 2,6-dimethyl analog cannot support this stereochemical diversification and should be avoided for such applications.

¹H-NMR Monitoring of Hantzsch Oxidation

The single aromatic proton at δ ~8.8 ppm (Section 3, Evidence Item 3) provides a clean, interference-free integration reference for tracking the conversion of 1,4-dihydropyridine intermediates to the corresponding aromatic pyridine product during oxidation step optimization [2]. Process chemists can quantify reaction progress by simple singlet integration without deuterated internal standards or multi-point calibration curves, reducing analytical turnaround time and enabling high-throughput condition screening relative to methods that rely on HPLC or GC when monitoring the consumption of fully substituted analogs that lack an aromatic proton signal.

Chromatographic Method Development via Lipophilicity

The intermediate computed XLogP3 value of 1.7 (Section 3, Evidence Item 1) predicts that this compound will elute at a retention time between the more lipophilic 2,6-dimethyl analog (XlogP ~2.1) and the less lipophilic unsubstituted analog (LogP ~1.3–1.7) under reversed-phase HPLC conditions [3]. Analytical development laboratories can exploit this predictable elution order to design gradient methods that resolve the target compound from both structural analogs and from the corresponding DHP precursors in a single run, supporting impurity profiling and purity verification workflows.

Crystallization-Driven Purification with Optimal Handling

The intermediate melting range of 62–64.5 °C (Section 3, Evidence Item 2) positions this compound advantageously for recrystallization-based purification: it is sufficiently high-melting to remain solid during filtration and drying at moderate temperatures (~40 °C) without sintering, yet sufficiently low-melting to permit dissolution in common hot solvents (e.g., ethanol, ethyl acetate) without requiring specialized high-temperature equipment [4]. This contrasts with the unsubstituted analog (m.p. 49–53 °C), which may soften or oil out during vacuum drying at slightly elevated temperatures, and with the 2,6-dimethyl analog (m.p. 70–75 °C), which may require higher-boiling solvents for effective hot recrystallization.

Application
Selection Property
Validation Focus
Chiral DHP synthesis studies
C₂/C₆ ring asymmetry
C‑4 stereogenic centre control
Hantzsch oxidation monitoring
Single aromatic proton signal
Quantitative reaction progress by ¹H‑NMR integration
Reversed‑phase HPLC method development
Intermediate lipophilicity
Retention time prediction and impurity resolution
Recrystallisation‑based purification
Intermediate melting range
Solvent and thermal handling optimisation
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